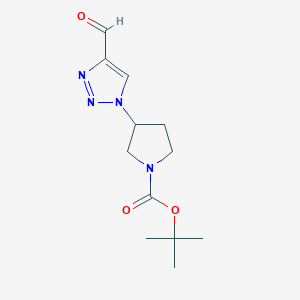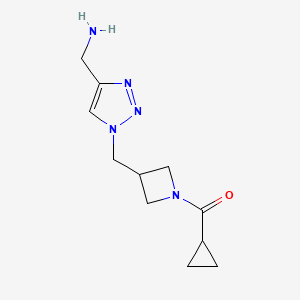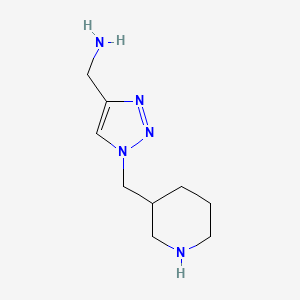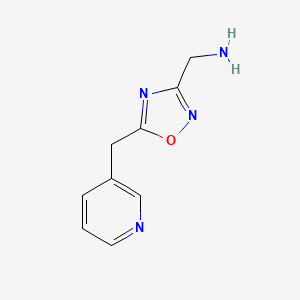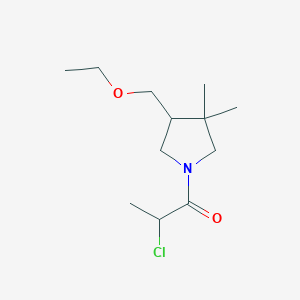
2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one, also known as 2-chloro-1-ethyl-3,3-dimethylpyrrolidin-1-yl propan-1-one, is a synthetic compound with a wide range of applications in the field of scientific research. It is used as a reagent for the synthesis of a variety of compounds, including peptides, and as a catalyst for organic reactions. It is also used as a solvent for various organic reactions and as a stabilizer for a variety of organic compounds. 2-chloro-1-ethyl-3,3-dimethylpyrrolidin-1-yl propan-1-one has a wide range of applications in organic and medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Development
Research in the realm of synthetic chemistry has led to the creation of novel compounds with significant potential in drug development. For example, the synthesis of derivatives related to pyrrolidine and propanone frameworks has been explored for their neuroleptic activity, indicating the potential of such compounds in treating neurological disorders (Iwanami et al., 1981). These findings underscore the importance of synthetic strategies in the design of compounds with specific biological activities.
Metabolic Pathway Analysis
The study of metabolic pathways and the transformation of chemical compounds within biological systems provides crucial insights into their potential therapeutic applications and toxicity profiles. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats has been investigated to understand its biotransformation, revealing various metabolites and suggesting potential metabolic pathways operative in the organism (Kanamori et al., 2002). Such studies are essential for assessing the safety and efficacy of new chemical entities.
Therapeutic Applications and Biological Activity
Research into the biological activity of novel compounds is fundamental to identifying their therapeutic potential. Studies have shown the development of compounds with anti-inflammatory and analgesic properties, highlighting the potential of novel synthetic compounds in pain management and inflammation treatment (Berk et al., 2009). These insights are vital for the discovery of new drugs and the improvement of existing therapeutic agents.
Propriétés
IUPAC Name |
2-chloro-1-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-5-16-7-10-6-14(8-12(10,3)4)11(15)9(2)13/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUYICSQRFDSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



